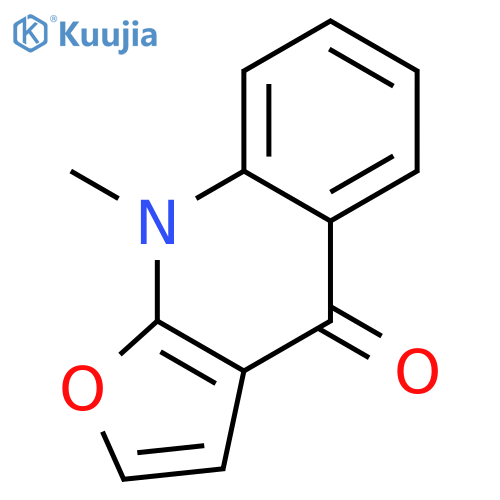

Cas no 484-74-2 (Isodictamnine)

Isodictamnine structure

Isodictamnine 化学的及び物理的性質

名前と識別子

-

- Isodictamnine

- furo[2,3-b]quinolin-4(9H)-one, 9-methyl-

- 9-methylfuro[2,3-b]quinolin-4-one

- Isodictamine

- [ "" ]

- CHEMBL509839

- FUVCJKNEOUWLPI-UHFFFAOYSA-N

- CHEBI:6001

- CS-0024370

- Q27106974

- 9-Methylfuro[2,3-b]quinolin-4(9H)-one #

- C10697

- CTK8I8515

- AKOS032949099

- 9-Methylfuro[2,3-b]quinolin-4(9H)-one

- AC1L9DMT

- NS00094683

- DTXSID30332003

- 484-74-2

- HY-N3491

- ConMedNP.3098

- Dataset-S1.171

- DA-70407

- Furo(2,3-b)quinolin-4(9H)-one, 9-methyl-

- DTXCID40283097

- 9-methylfuro(2,3-b)quinolin-4-one

-

- インチ: InChI=1S/C12H9NO2/c1-13-10-5-3-2-4-8(10)11(14)9-6-7-15-12(9)13/h2-7H,1H3

- InChIKey: FUVCJKNEOUWLPI-UHFFFAOYSA-N

- ほほえんだ: Cn1c2ccccc2c(=O)c3c1occ3

計算された属性

- せいみつぶんしりょう: 199.06337

- どういたいしつりょう: 199.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 色と性状: Yellowish powder

- 密度みつど: 1.273±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 187 ºC

- ふってん: 340.5±21.0 °C at 760 mmHg

- フラッシュポイント: 159.7±22.1 °C

- ようかいど: Insuluble (4.8E-3 g/L) (25 ºC),

- PSA: 33.45

- じょうきあつ: 0.0±0.7 mmHg at 25°C

Isodictamnine セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Isodictamnine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4280-1 mg |

Isodictamnine |

484-74-2 | 1mg |

¥2035.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN4280-1 mg |

Isodictamnine |

484-74-2 | 98% | 1mg |

¥ 4,650 | 2023-07-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I25830-5mg |

Isodictamnine |

484-74-2 | 5mg |

¥4640.0 | 2023-09-07 | ||

| TargetMol Chemicals | TN4280-1mg |

Isodictamnine |

484-74-2 | 1mg |

¥ 4650 | 2024-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I25830-5 mg |

Isodictamnine |

484-74-2 | 5mg |

¥4000.0 | 2021-09-09 | ||

| A2B Chem LLC | AG32318-5mg |

Isodictamnine |

484-74-2 | 5mg |

$577.00 | 2024-04-19 |

Isodictamnine 関連文献

-

1. Index pages

-

Joseph P. Michael Nat. Prod. Rep. 2007 24 223

-

Mengying Lv,Yuan Tian,Zunjian Zhang,Jingyu Liang,Fengguo Xu,Jianbo Sun RSC Adv. 2015 5 15700

-

Joseph P. Michael Nat. Prod. Rep. 2000 17 603

-

5. Quinoline alkaloids. Part 26. Pseudobases from the reaction of furoquinolinones with methyl iodide. A new route to 3-(3-methyl-2-oxobutyl)quinolin-2(1H)-onesJohn L. Gaston,Michael F. Grundon J. Chem. Soc. Perkin Trans. 1 1989 905

484-74-2 (Isodictamnine) 関連製品

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 42464-96-0(NNMTi)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:484-74-2)Isodictamnine

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ